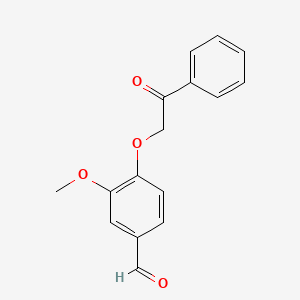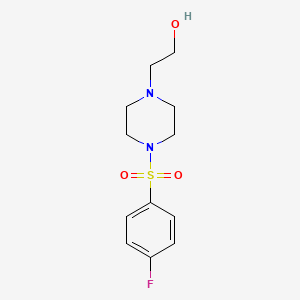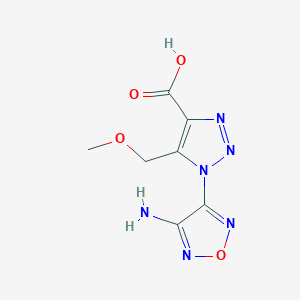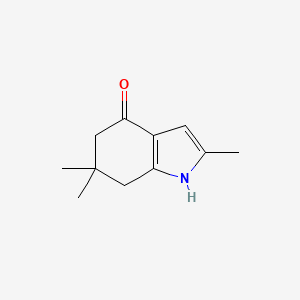
2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one
概要
説明
This would typically include the compound’s IUPAC name, common names, and its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would detail the known reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would include details such as the compound’s melting point, boiling point, solubility, and other relevant physical and chemical properties.科学的研究の応用
Synthesis and Chemical Properties
- Efficient Synthesis Techniques : A catalyst-free, one-pot procedure for preparing functionalized dihydro-1H-indol-4(5H)-ones, including 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one, has been developed. This process emphasizes operational simplicity, high yields, and the avoidance of traditional purifications and chromatography (Wang & Shi, 2013).
- Bicyclization Processes : The compound has been synthesized using tandem cycloaddition and intramolecular trapping strategies, highlighting its versatility and accessibility for various chemical syntheses (Li et al., 2014).
Crystal Structure and Analysis
- Crystal Structure Details : Studies on crystal structure have been conducted, providing insights into the molecular and crystallographic properties of derivatives of 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one. This contributes to a deeper understanding of its physical and chemical behavior (Vázquez-Vuelvas et al., 2011).
Applications in Organic Chemistry and Medicinal Research
- Versatility in Organic Synthesis : The compound serves as a key building block in organic synthesis, used in the creation of various heterocyclic structures, indicating its broad utility in chemical synthesis (Alizadeh & Bayat, 2015).
- Potential in Pharmaceutical Development : Derivatives of this compound have been explored for their potential in medicinal applications, such as in the development of new pharmaceuticals and biologically active compounds (Tariq et al., 2020).
Bioactive and Photophysical Properties
- Bioactivity : Research on derivatives of this compound has shown promising bioactive properties, suggesting potential applications in the development of biologically active materials and therapeutics (Mahmood et al., 2022).
- Photophysical Studies : Investigations into the photophysical properties of derivatives have opened avenues for applications in areas like sensor development and optical materials (Steponavičiūtė et al., 2014).
Safety And Hazards
This would detail any known hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
将来の方向性
This would involve a discussion of areas for future research or potential applications for the compound.
特性
IUPAC Name |
2,6,6-trimethyl-5,7-dihydro-1H-indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-4-8-9(12-7)5-11(2,3)6-10(8)13/h4,12H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISMCSZGMQXHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)CC(CC2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361226 | |
| Record name | 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one | |
CAS RN |
69595-03-5 | |
| Record name | 1,5,6,7-Tetrahydro-2,6,6-trimethyl-4H-indol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69595-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

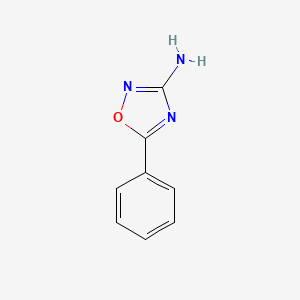
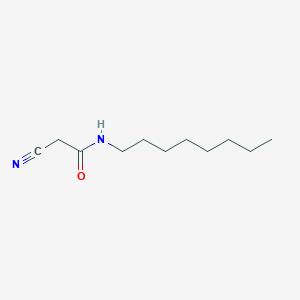
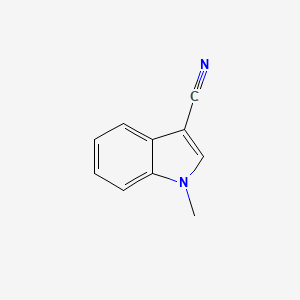
![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1299568.png)
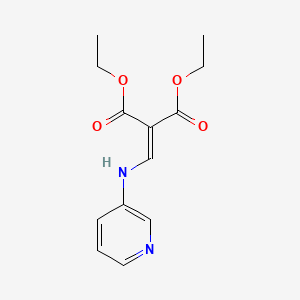
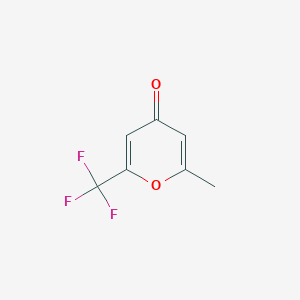

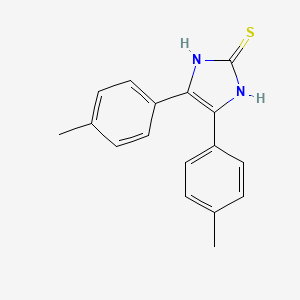
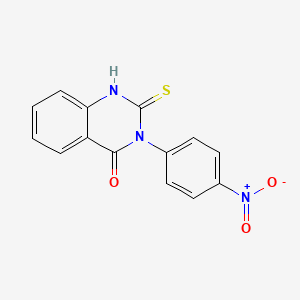
![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)
